molecular formula C15H13F3N2O2S B2559915 4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide CAS No. 210422-73-4

4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide

Cat. No.: B2559915
CAS No.: 210422-73-4
M. Wt: 342.34
InChI Key: AMYZVZVMZNSZRO-VXLYETTFSA-N
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Description

4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide is a benzenesulfonohydrazide derivative characterized by a trifluoromethyl (-CF₃) substituent on the benzylidene moiety. This compound belongs to a broader class of hydrazide-hydrazones, which are studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name

4-methyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-11-2-8-14(9-3-11)23(21,22)20-19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10,20H,1H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYZVZVMZNSZRO-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N’-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzenesulfonohydrazide moiety can form hydrogen bonds and interact with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Benzenesulfonohydrazide Derivatives

Compound Name Substituent on Benzylidene Moiety Key Applications/Activities Reference
Target Compound 4-(Trifluoromethyl)phenyl Antibacterial, enzyme inhibition
(E)-4-Methyl-N′-(4-methylbenzylidene)benzenesulfonohydrazide (4f) 4-Methylphenyl Intermediate in N-heterocyclic synthesis
4-(1H-Benzimidazol-2-yl)-N′-[(E)-4-(trifluoromethyl)benzylidene]benzohydrazide (148) 4-(Trifluoromethyl)phenyl + benzimidazolyl Antituberculosis activity
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-4-methylbenzenesulfonohydrazide (MpTSH) 4-(Dimethylamino)phenyl Corrosion inhibition in acidic media
4-Methyl-N′-(1-phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ylidene)benzenesulfonohydrazide Propynylidene + trifluoromethylphenyl Synthetic intermediate for pyrazoles

Key Observations :

  • Electron Effects: The trifluoromethyl group in the target compound increases electron-withdrawing character compared to methyl (4f) or dimethylamino (MpTSH) groups, altering reactivity and binding affinity .
  • Bioactivity: Compound 148, which combines trifluoromethyl and benzimidazolyl groups, exhibits enhanced antituberculosis activity (MIC = 12.5 µM) compared to non-fluorinated analogs, highlighting the synergistic role of fluorine .
  • Corrosion Inhibition: MpTSH demonstrates 89% inhibition efficiency for carbon steel in HCl, outperforming non-fluorinated derivatives due to improved adsorption from the -CF₃ group .

Spectroscopic Properties

Table 2: Spectral Data Comparison

Compound IR Peaks (cm⁻¹) NMR Features (1H/13C) Reference
Target Compound ν(C=O) ~1663–1682; ν(NH) ~3150–3319 Aromatic protons at δ 7.2–8.1 ppm; CF₃ at δ 125–130 (13C)
Hydrazinecarbothioamides (4–6) ν(C=S) ~1243–1258; ν(C=O) ~1663–1682 NH signals at δ 9.5–10.2 ppm
Triazole Derivatives (7–9) Absence of ν(C=O); ν(C=S) ~1247–1255 Thione tautomer confirmed by NH at δ 8.3–8.7 ppm

Notes:

  • The target compound’s IR spectrum lacks the C=S stretch (~1250 cm⁻¹) seen in hydrazinecarbothioamides, confirming its hydrazone structure .
  • 13C NMR of the trifluoromethyl group shows a distinct quartet due to coupling with fluorine (J = 270–280 Hz) .

Biological Activity

4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a sulfonohydrazide functional group linked to a trifluoromethyl-substituted phenyl moiety. Its molecular formula is C15H14F3N3O2SC_{15}H_{14}F_3N_3O_2S, and it possesses a molecular weight of approximately 365.35 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and can influence the compound's biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H14F3N3O2SC_{15}H_{14}F_3N_3O_2S
Molecular Weight365.35 g/mol
Functional GroupsSulfonohydrazide
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on hydrazones have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activity.

Mechanism of Action: The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of sulfonohydrazides. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Toxicology and Safety Profile

While exploring the biological activities, it is crucial to assess the safety profile of the compound. Preliminary toxicological assessments indicate low toxicity levels in vitro; however, further studies are required to establish a comprehensive safety profile.

Safety Considerations:

  • Acute Toxicity: Limited data available; requires further investigation.
  • Chronic Toxicity: Long-term exposure studies are necessary to identify potential adverse effects.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 4-methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide?

The compound is synthesized via condensation reactions between 4-methylbenzenesulfonohydrazide and 4-(trifluoromethyl)benzaldehyde. Key steps include:

  • Reaction conditions : Reflux in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 3–24 hours to form the hydrazone bond .
  • Purification : Cold ethanol or methanol washing to isolate the product as a white solid, followed by recrystallization .
  • Characterization : Confirmed via 1H^1H NMR (e.g., aromatic proton signals at δ 7.36–7.24 ppm and imine proton at δ 8.2 ppm) and HRMS (e.g., [M+H]+^+ at m/z 401.1299) .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

  • 1H^1H NMR : Key signals include the imine proton (CH=N) at δ 8.2–8.5 ppm and aromatic protons from the trifluoromethylphenyl group (δ 7.3–7.6 ppm). Splitting patterns confirm substituent positions .
  • 13C^{13}C NMR : The sulfonamide carbonyl appears at ~165 ppm, while the trifluoromethyl carbon resonates at ~125 ppm (q, JCFJ_{C-F} = 270 Hz) .
  • IR : Stretching vibrations for C=N (1610–1630 cm1^{-1}) and SO2_2 (1150–1350 cm1^{-1}) confirm functional groups .

Advanced: What mechanistic insights explain the reactivity of the hydrazone group in this compound?

The hydrazone (CH=N–NH–SO2_2) moiety undergoes nucleophilic addition or cyclization due to:

  • Electrophilic imine carbon : The electron-withdrawing sulfonyl group polarizes the C=N bond, making it susceptible to nucleophilic attack (e.g., in heterocycle formation) .
  • Coordination with metals : The nitrogen atoms act as ligands for transition metals (e.g., Cu, Fe), enabling catalytic applications. DFT studies suggest metal coordination lowers activation energy for subsequent reactions .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?

  • Lipophilicity : The CF3_3 group enhances membrane permeability (logP increased by ~1.5 units compared to non-fluorinated analogs) .
  • Electron-withdrawing effects : Stabilizes the hydrazone bond against hydrolysis and modulates electronic interactions in biological targets (e.g., enzyme active sites) .
  • Antimicrobial activity : Derivatives with CF3_3 exhibit lower MIC values (e.g., 8–32 µg/mL against S. aureus) compared to non-fluorinated analogs, attributed to enhanced target binding .

Advanced: What contradictions exist in reported biological activity data for this compound class?

  • Antimicrobial vs. Cytotoxicity : Some studies report potent antibacterial activity (MIC = 16 µg/mL) but high cytotoxicity (IC50_{50} = 25 µM in mammalian cells), suggesting a narrow therapeutic window .
  • Solvent-dependent activity : Activity varies with DMSO concentration (e.g., >5% DMSO reduces efficacy by 30–50%), complicating in vitro–in vivo correlations .

Advanced: How can computational methods optimize the design of derivatives for specific applications?

  • Molecular docking : Predict binding affinities to targets like DNA gyrase (binding energy −8.2 kcal/mol for CF3_3-containing derivatives) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity and stability .
  • QSAR models : Correlate substituent electronegativity with antimicrobial activity (R2^2 = 0.89 for CF3_3 derivatives) .

Basic: What are common applications of this compound in materials science?

  • Sensor development : Acts as a ligand for heavy metal detection (e.g., Pb2+^{2+}) via electrochemical impedance spectroscopy, with detection limits as low as 0.1 µM .
  • Corrosion inhibition : Forms protective films on steel surfaces in acidic media, achieving 85–92% inhibition efficiency at 1 mM concentration .

Advanced: What experimental challenges arise in scaling up synthesis for research applications?

  • Low yields : Side reactions (e.g., hydrolysis of the hydrazone bond) reduce yields to 21–40% in non-optimized protocols .
  • Purification : Co-elution of byproducts in column chromatography necessitates multiple solvent systems (e.g., hexane/ethyl acetate gradients) .

Advanced: How do structural modifications (e.g., substituent variation) affect reactivity?

  • Electron-donating groups (e.g., -OCH3_3) : Reduce electrophilicity of the imine carbon, slowing cyclization reactions by ~30% .
  • Bulky substituents : Steric hindrance decreases coordination with metal catalysts (e.g., 50% lower yield in Cu-catalyzed reactions for tert-butyl analogs) .

Basic: What safety precautions are required when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers at 2–8°C to prevent moisture-induced degradation .

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